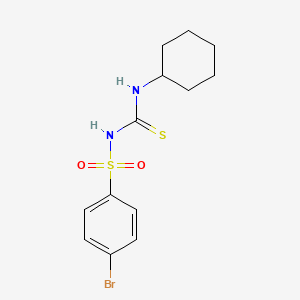

4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-cyclohexylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUPHGUDXRHELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

4-Bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide serves as a valuable building block in organic synthesis. It is involved in the preparation of more complex organic molecules and can act as a reagent in various chemical reactions. The compound's unique structure allows it to participate in diverse synthetic pathways, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

The compound has been utilized as a reagent in the synthesis of other derivatives, such as cobalt(III) complexes and sulfonyldithiocarbimate anions. Its reactivity is leveraged to create new materials with specific properties tailored for industrial applications .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of benzenesulfonamides can inhibit bacterial growth, including strains like Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves the inhibition of carbonic anhydrases present in bacteria, which are crucial for their survival .

Anticancer Activity

The compound is being investigated for its potential anticancer properties. It has been found to induce apoptosis in certain cancer cell lines, such as MDA-MB-231, demonstrating significant cytotoxic effects. The selectivity of these compounds for cancer cells over normal cells is a critical area of research, indicating their potential as targeted cancer therapies .

Medicinal Applications

Therapeutic Agent Development

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its structural characteristics suggest that it may interact with biological targets involved in disease mechanisms, making it a candidate for further drug development studies. The compound's ability to inhibit specific enzymes related to disease progression enhances its profile as a medicinal agent .

Industrial Applications

Material Development

In industrial contexts, this compound is used in developing new materials and intermediates for pharmaceuticals and agrochemicals. Its unique chemical properties allow for modifications that can lead to materials with desirable characteristics for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Core

Table 1: Key Structural Analogs and Substituent Characteristics

Key Observations :

- Thiourea vs. Urea: The thiourea group in the target compound (vs. This substitution may enhance antimicrobial or enzyme inhibitory activity due to stronger non-covalent interactions.

- Cyclohexyl vs.

- Electron-Withdrawing Groups : The nitro group in lowers the pKa of the sulfonamide NH, enhancing acidity (pKa ~6–7) compared to bromine alone (pKa ~8–9), which could influence target binding in ionizable environments.

Comparison with Target Compound :

Crystallographic and Physicochemical Properties

- Crystal Packing : The target compound’s thiourea group is expected to form N—H⋯S and S⋯π interactions, differing from the N—H⋯O-dominated packing in urea analogs . Cyclohexyl groups induce L-shaped conformations (as in ), which may limit π-stacking but favor van der Waals interactions.

- Melting Points : Thiourea derivatives generally exhibit higher melting points (e.g., 375 K in ) compared to urea analogs (e.g., 360–370 K in ) due to stronger intermolecular forces.

Biological Activity

4-Bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of a bromine atom and a cyclohexyl group contributes to its unique properties and biological activities.

Target of Action

Similar compounds have been studied for their interactions with various biological targets, including kinases involved in cell signaling pathways. It is hypothesized that this compound may interact with proteins such as checkpoint kinases (chk1, chk2) and other regulatory proteins, leading to modulation of cellular processes related to growth and survival.

Mode of Action

The mode of action involves the inhibition or modulation of specific enzymes or receptors, which can alter normal cellular functions. For instance, compounds with similar structures have demonstrated effects on pathways associated with inflammation and cancer progression.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, particularly those involved in cell proliferation and apoptosis. The disruption of these pathways can lead to enhanced antimicrobial and anticancer effects.

Antimicrobial Activity

Studies on structurally related sulfonamides suggest potential antimicrobial properties. For instance, compounds with similar frameworks have shown effectiveness against various bacterial strains. The antimicrobial action is likely due to the inhibition of bacterial enzyme systems critical for growth .

Anticancer Activity

The anticancer potential has been explored through various in vitro assays. Compounds analogous to this compound have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanisms may involve apoptosis induction and cell cycle arrest .

Case Studies

- Anticancer Studies : In vitro evaluations have shown that related sulfonamide derivatives exhibit significant cytotoxicity against cancer cells. For example, studies indicated that these compounds could induce apoptosis in MCF-7 cells by activating caspase pathways .

- Antimicrobial Studies : Research has demonstrated that derivatives similar to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the specific structural modifications present in the compounds .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of cell growth pathways |

| 4-bromo-N-(tert-butylcarbamothioyl)benzenesulfonamide | Low | Moderate | Modulation of kinase activity |

| N-(cyclohexylcarbamothioyl)benzamide | Low | Low | Interaction with enzyme systems |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and carbamothioylation reactions. For example:

React 4-bromobenzenesulfonyl chloride with cyclohexyl isothiocyanate in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .

Optimize yield by controlling temperature (50–80°C) and using a base like triethylamine to scavenge HCl .

Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular conformation using Bruker APEX2 diffractometers and SHELXTL for structure refinement. Key parameters include torsion angles between the sulfonamide and cyclohexylcarbamothioyl groups .

- Spectroscopy : Confirm functional groups via FTIR (S=O stretches at ~1350 cm⁻¹, C=S at ~1250 cm⁻¹). Use ¹H/¹³C NMR to verify substituent positions (e.g., bromine-induced deshielding at C4) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular mass (expected [M+H]⁺ ~428 Da) .

Advanced Research Questions

Q. How do computational methods assist in optimizing the synthesis of this sulfonamide derivative?

- Methodological Answer :

- Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Use molecular docking (AutoDock Vina) to pre-screen solvent compatibility and predict steric hindrance in carbamothioylation steps .

- Validate with experimental data (e.g., reaction yields under varying solvents) to refine computational models .

Q. How can discrepancies in reported biological activities (e.g., antifungal vs. anticancer) be systematically addressed?

- Methodological Answer :

- Standardize assays: Compare MIC (minimum inhibitory concentration) values across studies using identical fungal strains (e.g., Candida albicans ATCC 90028) or cancer cell lines (e.g., MCF-7) .

- Analyze substituent effects: Test derivatives with modified bromine positions or cyclohexyl groups to isolate bioactivity drivers .

- Conduct dose-response studies to resolve contradictions arising from concentration-dependent effects (e.g., cytotoxic vs. cytostatic at 10 μM vs. 50 μM) .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

Crystallographic data : Correlate hydrogen-bonding networks (e.g., N–H···O=S interactions) with inhibitory potency against target enzymes .

Mutagenesis studies : Modify binding pockets of target proteins (e.g., carbonic anhydrase) to assess sulfonamide affinity changes .

QSAR modeling : Use CoMFA/CoMSIA to map electronic (HOMO/LUMO) and steric parameters to bioactivity datasets .

Q. How do reaction conditions influence the yield and stereochemistry during synthesis?

- Methodological Answer :

- Solvent effects : Polar solvents (DMF) enhance carbamothioylation kinetics but may promote side reactions; non-polar solvents (toluene) favor stereochemical control .

- Temperature : Higher temperatures (>80°C) accelerate reaction rates but risk decomposition. Monitor via TLC/HPLC .

- Catalysts : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity in sulfonamide formation .

Contradiction Analysis and Resolution

- Example : Conflicting reports on antifungal efficacy may arise from variations in microbial strain susceptibility or assay protocols. Address by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.